4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole: A Technical Whitepaper on Structural Dynamics, Synthesis, and Applications
4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole: A Technical Whitepaper on Structural Dynamics, Synthesis, and Applications
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, bifunctional heterocyclic scaffolds are invaluable. 4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole (also known as 4-bromo-2-(tetrahydrofuran-3-yloxy)thiazole) represents a highly versatile building block. By combining the metabolic stability of a 1,3-thiazole core with the polarity and hydrogen-bonding capacity of an oxolane (tetrahydrofuran) ring, this compound serves as an advanced intermediate. This whitepaper details its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its downstream applications in transition-metal catalysis.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 4-bromo-2-(oxolan-3-yloxy)-1,3-thiazole is specifically designed to balance lipophilicity with polar interactions. The oxolane oxygen acts as a critical hydrogen bond acceptor, a motif frequently leveraged in modern APIs such as [1] to improve aqueous solubility and target binding affinity.
The table below summarizes the core quantitative data driving its utility in medicinal chemistry, derived from predictive models and [2].
| Parameter | Value | Pharmacological / Synthetic Rationale |
| Chemical Formula | C₇H₈BrNO₂S | Defines stoichiometry; Br yields a distinct 1:1 M/M+2 MS isotopic signature. |
| Molecular Weight | 250.11 g/mol | Falls within the optimal range (<300 Da) for Fragment-Based Drug Discovery. |
| Topological Polar Surface Area | ~50.4 Ų | Ideal for cellular permeability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Acceptors | 4 (N, S, 2x O) | Facilitates robust target protein interactions (e.g., kinase hinge binding). |
| Hydrogen Bond Donors | 0 | Enhances oral bioavailability by minimizing desolvation energy penalties. |
| LogP (Predicted) | ~2.3 | Balanced lipophilicity, offsetting the polar oxolane oxygen for membrane diffusion. |
Mechanistic Rationale of the Core Scaffold
The synthesis of this compound relies on the inherent electronic asymmetry of the 1,3-thiazole ring. The C2 position is flanked by both the electronegative nitrogen and sulfur atoms, which synergistically withdraw electron density via inductive and resonance effects. This renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), as outlined in [3].
Conversely, the C4 position is relatively electron-rich and sterically distinct. When starting from 2,4-dibromothiazole—a precursor typically generated via [4]—an oxygen nucleophile will exclusively attack the C2 position. The C4-bromide remains intact, serving as a pristine synthetic handle for subsequent cross-coupling reactions.
Fig 1: Regioselective SNAr mechanism at the C2 position of the thiazole ring.
Self-Validating Synthetic Protocol: Regioselective SₙAr
To ensure high yield and regiochemical purity, the following step-by-step methodology establishes a self-validating system for the synthesis of 4-bromo-2-(oxolan-3-yloxy)-1,3-thiazole.
Reagents: 2,4-dibromothiazole (1.0 eq), oxolan-3-ol (1.1 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
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Nucleophile Activation: Suspend NaH in anhydrous THF under an argon atmosphere and cool to 0 °C. Slowly add oxolan-3-ol dropwise.
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Causality: The immediate evolution of H₂ gas acts as a visual validation of the formation of the highly nucleophilic sodium oxolan-3-olate. Maintaining 0 °C controls the exothermic deprotonation and prevents solvent degradation.
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Electrophile Introduction: Dissolve 2,4-dibromothiazole in anhydrous THF and add it dropwise to the alkoxide solution over 30 minutes.
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Causality: Slow addition maintains a low steady-state concentration of the electrophile, strictly minimizing potential bis-substitution or oxolane ring-opening side reactions.
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Reaction Propagation: Warm the mixture to room temperature and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
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Causality: The C2 position is highly activated for SₙAr due to the stabilization of the Meisenheimer complex by the adjacent heteroatoms. The C4 bromine remains completely unreactive under these SₙAr conditions.
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Quenching and Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Causality: NH₄Cl provides a mild proton source that neutralizes excess base without risking the acidic hydrolysis of the newly formed ether linkage.
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Purification: Purify the crude oil via flash column chromatography on silica gel (gradient elution: Hexanes to 20% EtOAc).
Downstream Functionalization: Cross-Coupling Kinetics
The true value of 4-bromo-2-(oxolan-3-yloxy)-1,3-thiazole lies in its C4-bromide. This halogen acts as an ideal substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, or Stille couplings), as extensively documented in[5].
By subjecting this intermediate to a Suzuki-Miyaura coupling with an arylboronic acid, researchers can rapidly generate complex 4-aryl-2-alkoxythiazole libraries. The catalytic cycle is driven by the oxidative addition of Pd(0) into the C4–Br bond, which is kinetically favored over the C2–O bond.
Fig 2: Catalytic cycle for Suzuki-Miyaura cross-coupling at the C4 position.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical markers must be confirmed:
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¹H NMR (CDCl₃, 400 MHz): The defining proof of regioselective SₙAr is the shift of the thiazole C5 proton. The strong electron-donating resonance effect (+R) of the newly attached oxolane oxygen will shield the C5 proton, shifting it upfield relative to the 2,4-dibromothiazole starting material. Furthermore, the disappearance of the oxolan-3-ol hydroxyl proton and the presence of complex multiplets (~2.0-4.0 ppm) confirm the ether linkage.
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LC-MS (ESI+): The presence of the unreacted C4-bromine atom will be unequivocally confirmed by a characteristic 1:1 isotopic doublet for the[M+H]⁺ ion at m/z 250 and 252, validating that bis-substitution did not occur.
References
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[2] Title: 4-Bromo-2-methyl-1,3-thiazole | CID 2763186. Source: PubChem. URL:[Link]
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[4] Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Source: The Journal of Organic Chemistry. URL:[Link]
Sources
- 1. (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran | 915095-89-5 [chemicalbook.com]
- 2. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
